molecular formula C6H7BClNO3 B1451221 2-Chloro-4-methoxypyridine-5-boronic acid CAS No. 1072946-20-3

2-Chloro-4-methoxypyridine-5-boronic acid

Cat. No.: B1451221
CAS No.: 1072946-20-3
M. Wt: 187.39 g/mol
InChI Key: XZYKMRJYFUEGON-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxypyridine-5-boronic acid is a chemical compound with the molecular formula C6H7BClNO3 and a molecular weight of 187.39 g/mol. It is a boronic acid derivative that contains a pyridine ring substituted with a chlorine atom at the 6-position and a methoxy group at the 4-position. This compound is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxypyridine-5-boronic acid can be achieved through various methods. One common approach involves the borylation of the corresponding halopyridine derivative. For example, the reaction of 6-chloro-4-methoxypyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid . The reaction is typically carried out under mild conditions, such as at room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxypyridine-5-boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted pyridine derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products Formed

    Biaryl Derivatives: Formed through Suzuki-Miyaura coupling reactions.

    Phenol Derivatives: Formed through oxidation of the boronic acid group.

    Substituted Pyridine Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-4-methoxypyridine-5-boronic acid has several applications in scientific research, including:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical compounds and drug candidates, particularly those containing pyridine and boronic acid moieties.

    Material Science: Used in the development of advanced materials, such as polymers and catalysts, due to its ability to form stable boron-carbon bonds.

    Biological Research: Investigated for its potential biological activities and interactions with biomolecules, such as enzymes and receptors.

Comparison with Similar Compounds

2-Chloro-4-methoxypyridine-5-boronic acid can be compared with other similar compounds, such as:

    6-Methoxy-3-pyridinylboronic acid: Lacks the chlorine substituent, which may affect its reactivity and applications.

    Phenylboronic acid: Contains a phenyl group instead of a pyridine ring, leading to different chemical properties and reactivity.

    4-Pyridinylboronic acid: Lacks the methoxy and chlorine substituents, which may influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other boronic acids.

Properties

IUPAC Name

(6-chloro-4-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-5-2-6(8)9-3-4(5)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYKMRJYFUEGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674431
Record name (6-Chloro-4-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-20-3
Record name B-(6-Chloro-4-methoxy-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-4-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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